Isoproterenolhydrochlorid

Übersicht

Beschreibung

Isoprenaline hydrochloride is a synthetic sympathomimetic amine that acts as a potent non-selective beta-adrenergic agonist. It is structurally related to epinephrine and is used primarily in the treatment of bradycardia (slow heart rate), heart block, and occasionally for asthma. The compound is known for its ability to stimulate both beta-1 and beta-2 adrenergic receptors, leading to increased heart rate and bronchodilation .

Wissenschaftliche Forschungsanwendungen

Isoprenaline hydrochloride has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Isoproterenol hydrochloride, also known as Isoprenaline, is a non-selective beta-adrenergic agonist . It primarily targets β1 and β2 adrenergic receptors . These receptors play a crucial role in the regulation of heart rate, myocardial contractility, and bronchial muscle tone .

Mode of Action

Upon binding to its targets, Isoproterenol stimulates both β1 and β2 adrenergic receptors, resulting in a series of physiological changes . It increases heart rate and contractility (β1 stimulation), leading to elevated cardiac output . It also causes relaxation of bronchial, gastrointestinal (GI), and uterine smooth muscle (β2 stimulation), and vasodilation of peripheral vasculature .

Biochemical Pathways

Isoproterenol’s action on β1 and β2 adrenergic receptors triggers a cascade of biochemical events. It activates the adenylate cyclase system, leading to an increase in cyclic adenosine monophosphate (cAMP) within the cells . This increase in cAMP levels further stimulates protein kinase A (PKA), which then phosphorylates various proteins, leading to the physiological responses associated with Isoproterenol . In addition, Isoproterenol has been found to inhibit the Wnt/β-catenin signaling pathway, which plays a crucial role in cardiac hypertrophy .

Pharmacokinetics

Isoproterenol is metabolized via conjugation in many tissues, including hepatic and pulmonary tissues . It is primarily excreted in the urine as sulfate conjugates . The onset of action when administered intravenously is immediate, and the duration of action is about 10-15 minutes . The elimination half-life of Isoproterenol is approximately 2.5-5 minutes .

Result of Action

The stimulation of β1 and β2 adrenergic receptors by Isoproterenol leads to various molecular and cellular effects. It results in an increase in heart rate and myocardial contractility, leading to elevated cardiac output . It also causes relaxation of bronchial, GI, and uterine smooth muscle, and vasodilation of peripheral vasculature . In terms of cellular effects, Isoproterenol has been found to cause a significant decrease in cell surface area and downregulation of cardiac hypertrophy-related markers .

Action Environment

The action, efficacy, and stability of Isoproterenol can be influenced by various environmental factors. For instance, the dosage and route of administration can significantly impact its pharmacokinetics and pharmacodynamics . Furthermore, individual patient characteristics such as age, gender, and health status can also affect the drug’s action . It is also important to note that Isoproterenol should be used only with adequate ventilation .

Biochemische Analyse

Biochemical Properties

Isoproterenol Hydrochloride is a standard selective β-adrenoceptor agonist . It interacts with β1 and β2 adrenergic receptors, causing the alpha subunit of G-protein coupled receptors to exchange GMP for GTP . This activation allows the alpha subunit to dissociate from the beta and gamma subunits . The dissociation of the alpha subunit activates adenylate cyclase, converting ATP to cyclic AMP . Cyclic AMP then activates protein kinase A (PKA), which phosphorylates cardiac L-type calcium channels such as Ca v 1.2 . These channels depolarize cells by inward active transport of calcium ions .

Cellular Effects

Isoproterenol Hydrochloride has various effects on different types of cells. It stimulates beta 1- and beta 2-receptors, resulting in relaxation of bronchial, GI, and uterine smooth muscle, increased heart rate and contractility, and vasodilation of peripheral vasculature . In cardiac cells, it increases the heart rate and cardiac output without causing vasoconstriction . In bronchial cells, it acts as a bronchodilator, helping to alleviate symptoms of asthma .

Molecular Mechanism

The molecular mechanism of Isoproterenol Hydrochloride involves its interaction with β1 and β2 adrenergic receptors. Upon binding to these receptors, it activates the G-protein coupled receptors, leading to the conversion of ATP to cyclic AMP . This increase in cyclic AMP levels activates PKA, which then phosphorylates cardiac L-type calcium channels . The phosphorylation of these channels leads to their opening and the inward transport of calcium ions, causing cell depolarization .

Temporal Effects in Laboratory Settings

The effects of Isoproterenol Hydrochloride can change over time in laboratory settings. For instance, in a study where mice were injected with Isoproterenol Hydrochloride at a dose gradient of 250 mg/kg, 200 mg/kg, 150 mg/kg, 100 mg/kg, and 50 mg/kg, echocardiographic changes were observed over 30 days . The study found that the HFrEF mice model created by injection at a dose of 100 mg/kg for 7 days was the most suitable and a relatively stable chronic heart failure model could be obtained by placing it for 21 days .

Dosage Effects in Animal Models

The effects of Isoproterenol Hydrochloride can vary with different dosages in animal models. In a study where mice were injected with different doses of Isoproterenol Hydrochloride, it was found that all doses increased heart weight, but these increases were more pronounced when Isoproterenol Hydrochloride was administered via subcutaneous minipump . The study concluded that the HFrEF mice model created by injection at a dose of 100 mg/kg for 7 days was the most suitable .

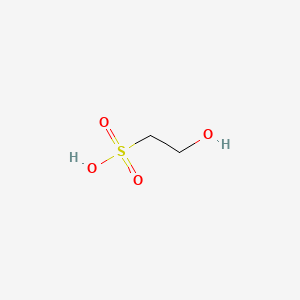

Metabolic Pathways

Isoproterenol Hydrochloride is metabolized via conjugation in many tissues including hepatic and pulmonary . The metabolites are primarily excreted in the urine as sulfate conjugates .

Transport and Distribution

Isoproterenol Hydrochloride is transported and distributed within cells and tissues via the bloodstream. It is administered intravenously and is rapidly distributed throughout the body . The drug is metabolized in many tissues, including the liver and lungs .

Subcellular Localization

Given its mechanism of action, it can be inferred that it interacts with β1 and β2 adrenergic receptors, which are located on the cell membrane . After binding to these receptors, it triggers a cascade of intracellular events, including the activation of G-protein coupled receptors and the production of cyclic AMP .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of isoproterenol hydrochloride typically involves the catalytic hydrogenation of 3’,4’-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride in the presence of an ion exchange resin. This process helps control impurities and yields isoproterenol hydrochloride with the desired purity . Another method involves the reaction of 3,4-dihydroxybenzaldehyde with isopropylamine, followed by reduction and subsequent conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production of isoproterenol hydrochloride often involves large-scale catalytic hydrogenation processes. The use of ion exchange resins during hydrogenation is crucial for maintaining the purity and yield of the final product. The compound is then formulated into stable pharmaceutical compositions for medical use .

Analyse Chemischer Reaktionen

Types of Reactions

Isoprenaline hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: Various substitution reactions can occur on the aromatic ring and the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .

Major Products

The major products formed from these reactions include quinones from oxidation, reduced amines from reduction, and halogenated derivatives from substitution reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Epinephrine: Like isoproterenol hydrochloride, epinephrine is a non-selective adrenergic agonist but has a higher affinity for alpha receptors, leading to vasoconstriction in addition to beta-adrenergic effects.

Norepinephrine: This compound primarily acts on alpha-adrenergic receptors with some beta-1 activity, making it more effective for increasing blood pressure rather than heart rate.

Dobutamine: A selective beta-1 adrenergic agonist, dobutamine is primarily used for its inotropic effects on the heart without significant vasodilation

Uniqueness

Isoprenaline hydrochloride is unique in its strong beta-adrenergic activity with minimal alpha-adrenergic effects, making it particularly useful for conditions requiring increased heart rate and bronchodilation without significant vasoconstriction .

Eigenschaften

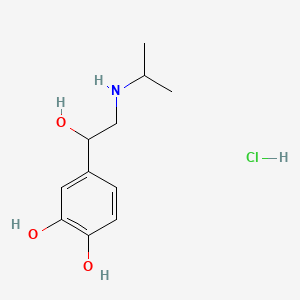

IUPAC Name |

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3.ClH/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;/h3-5,7,11-15H,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROWCYIEJAOFOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3.ClH, C11H18ClNO3 | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025486 | |

| Record name | Isoproterenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isoproterenol hydrochloride is an odorless white crystalline powder. Slightly bitter taste. Aqueous solutions turn brownish-pink upon prolonged exposure to air. (NTP, 1992) | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

>37.2 [ug/mL] (The mean of the results at pH 7.4), Soluble (NTP, 1992) | |

| Record name | SID50085961 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

51-30-9, 949-36-0 | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-Isoproterenol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoproterenol hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isomenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoprenaline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoproterenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DIA2A74855 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

338 to 340 °F (NTP, 1992) | |

| Record name | ISOPROTERENOL HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

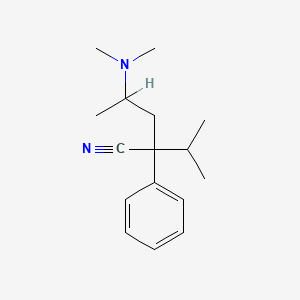

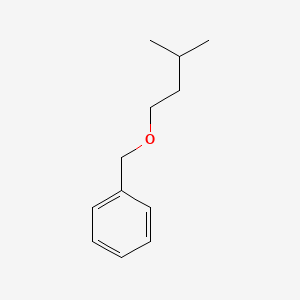

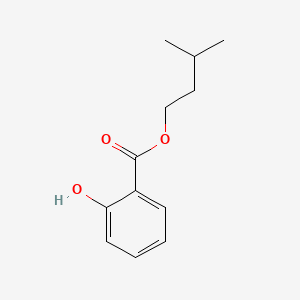

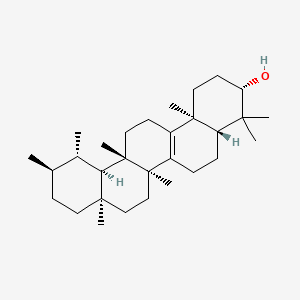

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

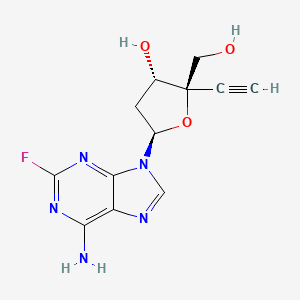

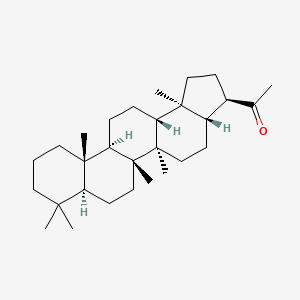

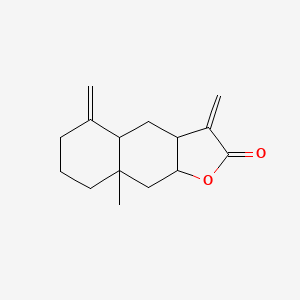

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.